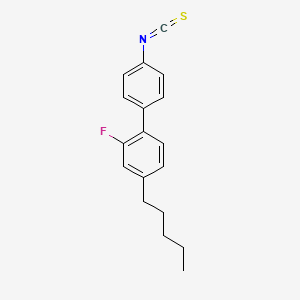![molecular formula C19H23N5S2 B12543379 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- is a complex organic compound with the molecular formula C19H23N5S2 and a molecular weight of 385.6 g/mol. This compound is notable for its unique structure, which includes a thiophene ring, a benzothiazole moiety, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- involves several steps. One common method includes the condensation of thiophene-2-carboximidamide with a benzothiazole derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in research and development.
Analyse Des Réactions Chimiques
2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzothiazole rings, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical reactivity and biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole moiety are often studied for their potential therapeutic applications.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities.
The uniqueness of 2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]- lies in its combination of these three distinct structural features, which contribute to its wide range of applications and potential biological activities.
Propriétés
Formule moléculaire |
C19H23N5S2 |
|---|---|
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
N'-[2-[2-(1-methylpyrrolidin-2-yl)ethylamino]-1,3-benzothiazol-6-yl]thiophene-2-carboximidamide |
InChI |
InChI=1S/C19H23N5S2/c1-24-10-2-4-14(24)8-9-21-19-23-15-7-6-13(12-17(15)26-19)22-18(20)16-5-3-11-25-16/h3,5-7,11-12,14H,2,4,8-10H2,1H3,(H2,20,22)(H,21,23) |
Clé InChI |
DTHJEOKOWDOEHO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CCNC2=NC3=C(S2)C=C(C=C3)N=C(C4=CC=CS4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


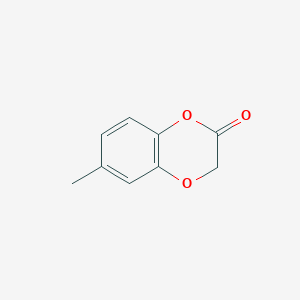


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
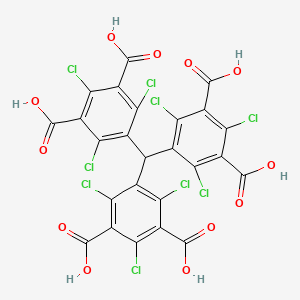
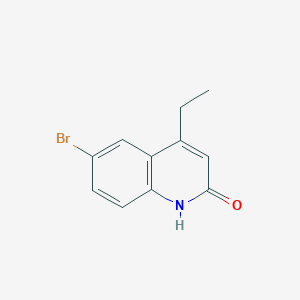
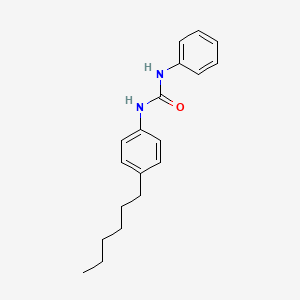
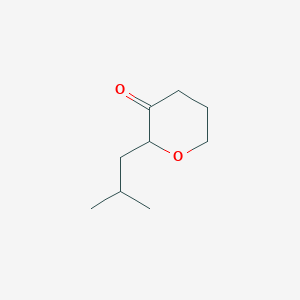

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
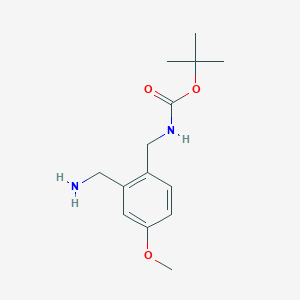
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
